molecular formula C18H21NO4 B14590375 Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester CAS No. 61588-92-9

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester

Cat. No.: B14590375
CAS No.: 61588-92-9
M. Wt: 315.4 g/mol
InChI Key: OCHGWTZIOOYRBF-UHFFFAOYSA-N
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Description

Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester: is a chemical compound with the molecular formula C17H20N2O4 It is known for its unique spiro structure, which includes a benzoic acid moiety and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester typically involves the reaction of benzoic acid derivatives with spirocyclic intermediates. One common method includes the esterification of 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ethyl ester .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are often employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it a valuable intermediate in organic synthesis .

Biology: In biological research, benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester is studied for its potential biological activities. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets could lead to the development of new pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester involves its interaction with specific molecular targets. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 4-(1,3-dioxo-2-azaspiro[4.5]dec-2-yl)-, ethyl ester is unique due to its specific spirocyclic structure and the presence of both benzoic acid and ethyl ester groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61588-92-9

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

ethyl 4-(1,3-dioxo-2-azaspiro[4.5]decan-2-yl)benzoate

InChI

InChI=1S/C18H21NO4/c1-2-23-16(21)13-6-8-14(9-7-13)19-15(20)12-18(17(19)22)10-4-3-5-11-18/h6-9H,2-5,10-12H2,1H3

InChI Key

OCHGWTZIOOYRBF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC3(C2=O)CCCCC3

Origin of Product

United States

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